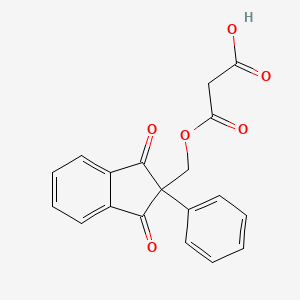![molecular formula C10H18O2 B14627335 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- CAS No. 57761-53-2](/img/structure/B14627335.png)
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring, containing an oxygen atom. This compound is notable for its chiral centers and is used in various chemical and pharmaceutical applications due to its structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- typically involves the bromination of (1S)-cyclohex-3-ene-1-carboxylic acid. The process includes reacting the acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of common reagents and solvents ensures that the process can be carried out on a large scale with consistent yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
科学研究应用
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of chiral small molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用机制
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts by inhibiting enzymes or receptors involved in disease pathways. For example, as an intermediate in the synthesis of edoxaban, it helps inhibit activated blood coagulation factor X, thereby preventing thrombotic diseases .
相似化合物的比较
Similar Compounds
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains a sulfur atom instead of an oxygen atom.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: This compound has a different ring structure but shares similar functional groups.
Uniqueness
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is unique due to its specific ring structure and chiral centers, which make it valuable in the synthesis of chiral molecules and pharmaceuticals. Its ability to undergo various chemical reactions and serve as a versatile intermediate further distinguishes it from similar compounds .
属性
CAS 编号 |
57761-53-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
(1S,4S,5S)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,11)8(6-7)12-9/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m0/s1 |
InChI 键 |
GFVNUAIJEZSBOG-NRPADANISA-N |
手性 SMILES |
C[C@@]1(CC[C@H]2C[C@@H]1OC2(C)C)O |
规范 SMILES |
CC1(C2CCC(C(C2)O1)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


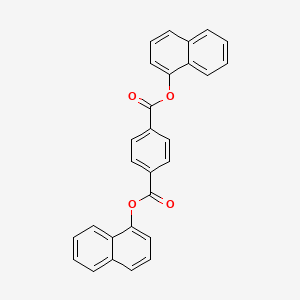
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
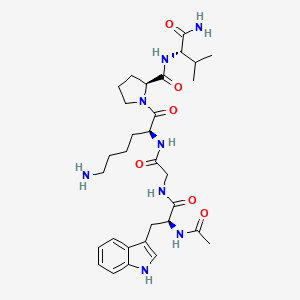

![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
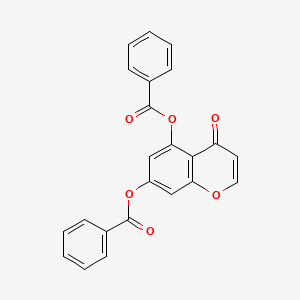
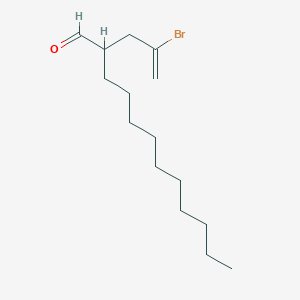
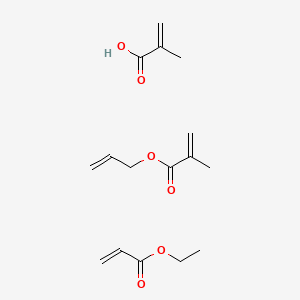
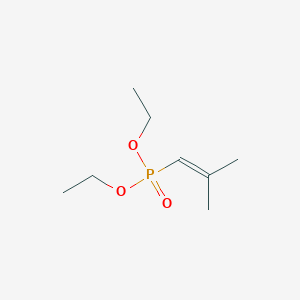
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
